molecular formula C18H15NO4 B1390873 (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 1168150-46-6

(E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No.: B1390873
CAS No.: 1168150-46-6
M. Wt: 309.3 g/mol
InChI Key: WUVZENIISJMEHI-FOCLMDBBSA-N
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Description

(E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS 1168150-46-6) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. Its primary research application is in the synthesis of Nintedanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and specific types of non-small-cell lung cancer . The compound features an indolinone core, a privileged scaffold in medicinal chemistry known for its ability to inhibit angiokinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) . This mechanism is critical for investigating anti-angiogenic strategies in oncology. The indole and indolinone structural classes, to which this compound belongs, are prevalent in numerous biologically active molecules and natural products, exhibiting a wide range of properties such as anti-cancer and anti-inflammatory activities . Supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC for verified identity and purity, this product is intended for Research Use Only. It is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

methyl (3E)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZENIISJMEHI-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C1C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134987
Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
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Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168150-46-6
Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
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Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
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Record name 3-[1-Methoxy-1-phenyl-meth-(E)-ylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester
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Record name Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate
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Preparation Methods

Step 1: Acylation of Methyl 2-Oxindoline-6-carboxylate

  • Reactant: Methyl 2-oxindoline-6-carboxylate (20 g, 105 mmol)
  • Reagents: Acetic anhydride (90 mL, 954 mmol)
  • Solvent: Xylene (100 mL, 5 vol)
  • Conditions:
    • The mixture is heated to 130°C and maintained for 5 hours.
    • The reaction vessel is equipped with a thermometer, stirrer, and condenser.
    • During heating, acetic anhydride reacts with methyl 2-oxindoline-6-carboxylate, forming methyl 1-acetyl-2-oxoindoline-6-carboxylate, which precipitates out as a solid upon cooling.

Step 2: Condensation with Trimethyl Orthobenzoate

  • Reagent: Trimethyl orthobenzoate (53.9 mL, 314 mmol)
  • Conditions:
    • Added during the reaction, maintaining temperature above 110°C.
    • The mixture is refluxed for approximately 2 hours, with distillation of volatile by-products (acetic acid, excess reagents) occurring simultaneously.
    • The temperature is kept between 110-115°C to facilitate azeotropic removal of acetic acid, which prevents decomposition of the product.

Isolation:

  • After completion, the mixture is cooled to room temperature over 5 hours, then further cooled to 0°C.
  • The precipitated product, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, is filtered directly, avoiding further purification steps like recrystallization, leading to high purity and yield (~56%).

Alternative Large-Scale Synthesis Method

This method emphasizes the importance of solvent choice and reaction control for scalability:

  • Reactants: Methyl 2-oxindoline-6-carboxylate (20 g, 105 mmol)
  • Reagents:
    • Acetic anhydride (90 mL)
    • Trimethyl orthobenzoate (53.9 mL)
  • Solvent: Aromatic hydrocarbons such as xylene or similar high boiling point solvents capable of azeotroping acetic acid.
  • Conditions:
    • Initial acylation in acetic anhydride at 130°C for 5 hours.
    • During the second step, the addition of trimethyl orthobenzoate at high temperature with continuous distillation of acetic acid to prevent decomposition.
    • The process benefits from azeotropic removal of acetic acid, which enhances yield and simplifies purification.

Research Findings and Data Summary

Aspect Details References
Yield of Acetylated Intermediate Approximately 73% to 94.6%
Yield of Final Product 56% to 73%; total combined yield ~41%
Reaction Conditions 120°C to 130°C, 5-8 hours, high boiling aromatic solvents
Key Innovations Use of azeotropic removal of acetic acid, direct isolation without recrystallization

Notes on Optimization and Purity

  • The introduction of azeotropic solvents such as xylene significantly improves reaction selectivity by removing acetic acid during the process.
  • Direct filtration of the precipitated product avoids cumbersome purification steps, making the process suitable for large-scale manufacturing.
  • Maintaining precise temperature control during the addition of trimethyl orthobenzoate is crucial to prevent side reactions and decomposition.

Summary of Preparation Strategy

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Anticancer Activity

(E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Kinase Inhibition

This compound is categorized under kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell division and survival.

Data Table: Kinase Inhibition Activity

CompoundTarget KinaseIC50 (µM)Reference
This compoundEGFR10
This compoundVEGFR15

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.

Case Study : A study demonstrated that treatment with this compound led to reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Mechanism of Action

The mechanism by which (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is highlighted through comparisons with related indoline and oxoindoline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
This compound 1168150-46-6 C₁₈H₁₅NO₄ 309.32 (E)-configuration, methoxy(phenyl)methylene group, methyl ester Intermediate for Nintedanib derivatives
Methyl 2-oxoindoline-6-carboxylate 14192-26-8 C₁₁H₉NO₃ 203.20 Lacks methoxy(phenyl)methylene group; simpler oxoindoline core Precursor for indoline-based drug synthesis
(Z)-Methyl 3-((methyl(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate N/A C₃₂H₃₅N₅O₄ 553.65 (Z)-isomer with piperazine and methylamide substituents Impurity in Nintedanib synthesis
Nintedanib monoethanesulphonate salt 656247-18-6 C₃₁H₃₃N₅O₄·C₂H₆O₃S 649.76 Complex substituents (piperazine, ethanesulphonate) Antitumor agent (angiokinase inhibitor)
4-Hydroxy-7-methoxyquinolin-2(1H)-one 27037-34-9 C₁₀H₉NO₃ 191.18 Quinolinone core with hydroxy/methoxy groups Antimicrobial and anticancer research

Key Observations:

Structural Complexity and Functional Groups: The target compound’s methoxy(phenyl)methylene group distinguishes it from simpler oxoindolines like methyl 2-oxoindoline-6-carboxylate, which lacks this substituent . Compared to Nintedanib’s monoethanesulphonate salt, the target compound lacks the piperazine and ethanesulphonate moieties, reducing molecular weight by ~50% .

Stereochemical Considerations: The (E)-configuration of the methoxy(phenyl)methylene group is crucial for its role as a synthetic intermediate.

Biological and Synthetic Relevance: Unlike antimicrobial quinolinones (e.g., 4-hydroxy-7-methoxyquinolin-2(1H)-one ), the target compound is primarily a pharmaceutical intermediate rather than a therapeutic agent itself. Its synthesis involves condensation reactions typical of indoline derivatives, whereas Nintedanib derivatives require additional steps to introduce piperazine and sulphonate groups .

Biological Activity

(E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C20H17NO5
  • Molecular Weight : 351.35 g/mol
  • CAS Number : 1168152-07-5
  • Melting Point : 226 - 229°C
  • Boiling Point : 547.7±50.0°C

These properties indicate that this compound is a stable organic compound with potential for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 1-acetyl-2-oxoindoline-6-carboxylate with trimethyl orthobenzoate under controlled conditions. Various methods have been reported, including the use of potassium hydroxide in methanol to facilitate the reaction process, achieving high yields of the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 µM.
  • HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 µM.

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

The mechanism by which this compound exerts its effects appears to involve microtubule destabilization. In cell-free assays, it has shown effective inhibition of microtubule assembly at concentrations around 20 µM, indicating its potential role as a microtubule-destabilizing agent . Furthermore, apoptosis studies revealed that this compound can enhance caspase-3 activity and induce morphological changes in treated cells, confirming its pro-apoptotic effects.

Case Studies and Research Findings

  • Study on Microtubule Dynamics :
    • A study evaluated the effects of various compounds on microtubule assembly and found that this compound significantly inhibited assembly at concentrations as low as 20 µM .
  • Apoptosis Induction Study :
    • In MDA-MB-231 cells, treatment with this compound at concentrations of 1 µM resulted in observable morphological changes indicative of apoptosis. At higher concentrations (10 µM), it enhanced caspase activity by approximately 1.33 to 1.57 times compared to control groups .

Data Table: Summary of Biological Activity

Cell LineIC50 (µM)MechanismEffect on Apoptosis
MDA-MB-2312.43 - 7.84Microtubule destabilizationInduces morphological changes; enhances caspase activity
HepG24.98 - 14.65Microtubule destabilizationConfirmed pro-apoptotic effects

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

  • Answer :
  • Synthesis : Follow strict anhydrous conditions for condensation reactions.
  • Characterization : Use a standardized HPLC method (C18 column, acetonitrile/water mobile phase).
  • Biological testing : Include positive controls (e.g., staurosporine for kinase assays) and triplicate experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 2
(E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

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